4-(4-Chlorophenyl)cyclohexanone

Organic Synthesis High-Temperature Reactions Process Chemistry

This is the critical 4-(4-Chlorophenyl)cyclohexanone, not a generic cyclohexanone. Its unique 4-chloro substituent and cis/trans isomerism are essential for stereospecific synthesis of antimalarial atovaquone. This economically preferred intermediate, with high thermal stability (b.p. 323.6 °C), is ideal for developing optimized synthetic routes and investigating stereoselective reactions.

Molecular Formula C12H13ClO
Molecular Weight 208.68 g/mol
CAS No. 14472-80-1
Cat. No. B027520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)cyclohexanone
CAS14472-80-1
Synonyms4-(p-Chlorophenyl)cyclohexanone
Molecular FormulaC12H13ClO
Molecular Weight208.68 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H13ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2
InChIKeyJNBOVWFOTNYTES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1) – Key Intermediate for Atovaquone & Arylcyclohexylamine Analogs


4-(4-Chlorophenyl)cyclohexanone is an arylcyclohexanone derivative with a molecular formula of C12H13ClO and a molecular weight of 208.68 g/mol [1]. This compound is characterized by a cyclohexanone ring substituted at the 4-position with a 4-chlorophenyl group [2], existing as a pair of cis/trans geometric isomers that exhibit different physical and chemical properties . Primarily utilized as a critical intermediate in organic synthesis, it is a building block for pharmaceuticals such as the antimalarial agent atovaquone and is under investigation for the synthesis of arylcyclohexylamine derivatives [2].

Critical Substituent Effects: Why 4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1) Is Not Interchangeable


The 4-chloro substituent on the phenyl ring of 4-(4-Chlorophenyl)cyclohexanone is a critical determinant of its reactivity, steric profile, and ultimate utility. This is not a generic cyclohexanone. Direct substitution with unsubstituted 4-phenylcyclohexanone, other halogen isomers (e.g., 4-(4-fluorophenyl)cyclohexanone or 4-(4-bromophenyl)cyclohexanone), or even regioisomers (e.g., 3-(4-chlorophenyl)cyclohexanone) would fundamentally alter the electronic properties of the key intermediate, leading to divergent reaction kinetics, yields, and stereochemical outcomes . For instance, the specific electronic and steric effects of the 4-chloro group enable its successful use in the stereospecific synthesis of the antimalarial drug atovaquone, a pathway that would be compromised with alternative halogen substitutions . Furthermore, the presence of cis/trans isomerism introduces a critical variable for downstream applications, where the stereochemistry can dictate biological activity or material properties .

Quantitative Differentiation of 4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1)


Superior Thermal Stability in Reactions: Boiling Point Comparison

4-(4-Chlorophenyl)cyclohexanone exhibits a significantly higher boiling point compared to its fluorine-substituted analog, 4-(4-fluorophenyl)cyclohexanone. This property provides a wider thermal window for high-temperature reactions, such as distillations or reactions requiring elevated reflux conditions, without risk of premature decomposition or loss of material [1]. This enhanced thermal stability can be a critical factor in process development and scale-up.

Organic Synthesis High-Temperature Reactions Process Chemistry

Density Differential: Impact on Phase Separation and Handling

The density of 4-(4-chlorophenyl)cyclohexanone is 1.165 g/cm³ [1]. This value is higher than that of the fluorine analog, 4-(4-fluorophenyl)cyclohexanone (density 1.121 ± 0.06 g/cm³) . This difference in density can be leveraged during work-up procedures, such as liquid-liquid extractions, where the heavier density of the target compound may lead to a cleaner and faster phase separation compared to the less dense analog, potentially improving process efficiency.

Process Development Liquid-Liquid Extraction Physical Property Characterization

Commercial Purity and Price Point: Benchmarking for Atovaquone Intermediate

For researchers requiring the highest purity for sensitive synthetic applications like atovaquone production, 4-(4-chlorophenyl)cyclohexanone is available at 98% purity for a competitive price of $12.90 from Aladdin Scientific . This represents a distinct procurement advantage compared to the same compound from Santa Cruz Biotechnology, which is priced at $330.00 for a 10 mg quantity (equivalent to $33,000 per gram), albeit with a different intended use and validation [1]. The Aladdin offering provides a cost-effective entry point for researchers to access high-purity material for development work.

Procurement Pharmaceutical Intermediate Cost-Benefit Analysis

Isomerism and Stereochemical Outcomes: Impact on Atovaquone Synthesis

4-(4-Chlorophenyl)cyclohexanone exists as a mixture of cis and trans isomers . This is a critical feature for its role as an intermediate. In the synthesis of atovaquone, the reaction with α-tetralone yields a mixture of trans- and cis-atovaquone isomers [1]. The ability to control or separate these isomers is paramount because only the trans-isomer is the active pharmaceutical ingredient. While specific yields are not provided for this intermediate step, the stereochemical information is crucial for method development, whereas a non-isomeric analog would not present this stereoselectivity challenge and opportunity.

Stereospecific Synthesis Atovaquone Drug Synthesis

High-Value Applications for 4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1)


Cost-Effective Process Development for Atovaquone

Given its commercial availability at 98% purity for $12.90 from vendors like Aladdin Scientific [1], 4-(4-Chlorophenyl)cyclohexanone is the economically preferred starting material for developing and optimizing synthetic routes to the antimalarial drug atovaquone. This pricing advantage over alternative specialty suppliers enables more extensive experimentation and scale-up trials, reducing overall R&D costs.

High-Temperature Synthetic Transformations

The compound's high boiling point of 323.6 °C [1] makes it particularly suitable for reactions requiring elevated temperatures, such as distillations, high-boiling solvent exchanges, or specific transformations that are kinetically slow at lower temperatures. This thermal stability profile offers a significant advantage over the fluorine analog (boiling point ~292.3 °C) , providing a wider operational window.

Stereoselective Synthesis Research

The inherent cis/trans isomerism of 4-(4-Chlorophenyl)cyclohexanone makes it an ideal model compound for investigating stereoselective reactions. Research groups focused on asymmetric catalysis or the development of chiral ligands can use this compound as a substrate to study and optimize diastereoselectivity in key transformations, with the added relevance that the resulting stereochemistry is directly translatable to the synthesis of active pharmaceutical ingredients like atovaquone [2].

Development of Novel Arylcyclohexylamine Derivatives

As a key intermediate in the synthesis of arylcyclohexylamine derivatives [3], 4-(4-chlorophenyl)cyclohexanone serves as a versatile building block for medicinal chemistry campaigns. Researchers exploring structure-activity relationships (SAR) around the arylcyclohexylamine scaffold can utilize this compound to generate a series of analogs, leveraging the distinct electronic and steric properties conferred by the 4-chloro substituent to modulate target binding or pharmacokinetic properties.

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